![molecular formula C11H12N2OS B2490945 2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine CAS No. 2198913-26-5](/img/structure/B2490945.png)
2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to “2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine” involves multiple steps including condensation, cyclization, chlorination, and nucleophilic substitution reactions. Studies have demonstrated methods to synthesize structurally similar compounds, providing insights into potential pathways for synthesizing the target compound. For instance, a method was established for synthesizing 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine, an important intermediate of small molecule anticancer drugs, which shares a structural resemblance with our compound of interest (Zhou et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family often features a pyrimidine ring, which can show significant polarization of the electronic structures due to the substituents. An example study on isostructural pyrimidine derivatives provides evidence for the planarity of the pyrimidine ring and the significance of substituent positions affecting the overall molecular structure (Trilleras et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives, including potential compounds like “this compound”, involves interactions that can lead to the formation of hydrogen-bonded structures. Studies highlight the formation of sheets built from specific hydrogen-bonded ring structures in related compounds, suggesting similar possibilities for our target compound (Trilleras et al., 2009).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. While specific studies on “this compound” may not be available, research on analogous pyrimidine compounds suggests that these properties are influenced by molecular structure, substituents, and intermolecular interactions, as seen in their crystallographic analysis (Trilleras et al., 2009).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are defined by their reactivity, which includes their behavior in synthesis reactions and their interaction with other chemical entities. The hydrogen bonding capability, as demonstrated in related studies, plays a significant role in their chemical properties, affecting their stability, reactivity, and potential applications (Trilleras et al., 2009).
Applications De Recherche Scientifique
Crystal Structure Analysis
Research on pyrimidine derivatives has provided insights into their crystal structures and possible biological activities. For example, a study detailed the crystal structure of a promutagen related to pyrimidine, highlighting the importance of the anti-conformation of certain methoxy groups and the potential for mispairing with guanine, which could have implications for mutagenicity and drug design (Brennan et al., 1986).
Synthesis and Applications
Numerous studies have focused on the synthesis of pyrimidine derivatives for potential applications in medicine and agriculture:
- A rapid synthetic method for 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine was established, highlighting its importance as an intermediate in small molecule anticancer drugs (Zhou et al., 2019).
- The synthesis of 2,4-dichloro-5-methoxy-pyrimidine as a new intermediate compound was detailed, with potential applications in the development of various pharmaceutical agents (Liu Guo-ji, 2009).
- Antiviral and antitumor activities of certain pyrimidine derivatives were investigated, revealing their potential in treating viral infections and cancer. For instance, compounds synthesized from 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines showed antitumor properties, suggesting a path for the development of new anticancer drugs (Grigoryan et al., 2008).
Chemical Interactions and Acaricidal Activity
- Studies on the chemical interactions of pyrimidine derivatives and their acaricidal activity have led to the development of novel compounds with significant potential in agriculture. For example, phenyl methoxyacrylate derivatives containing a 2-alkenylthiopyrimidine substructure demonstrated promising acaricidal activity against pests, offering a new avenue for pest control strategies (Hao et al., 2020).
Mécanisme D'action
Target of Action
They can interact with various enzymes and receptors in the body .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity .
Biochemical Pathways
Pyrimidine derivatives can be involved in a variety of biochemical pathways due to their presence in nucleic acids. They can affect DNA replication, transcription, and translation, among other processes .
Pharmacokinetics
The presence of the methyl and methoxy groups could potentially affect its solubility and therefore its absorption and distribution .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. It could potentially affect cell growth, division, or survival, among other processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
2-methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-4-6-15-10(8)7-14-11-3-5-12-9(2)13-11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKSKJROFXPQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)COC2=NC(=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

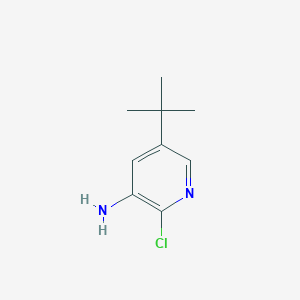
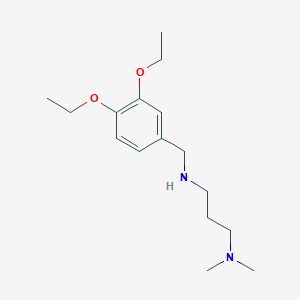
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2490867.png)
![6-Phenyl-2-({1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2490870.png)
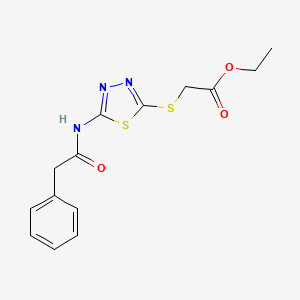
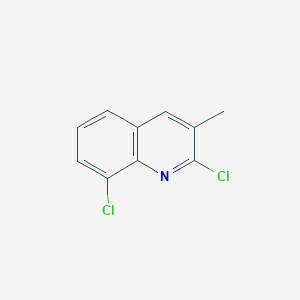
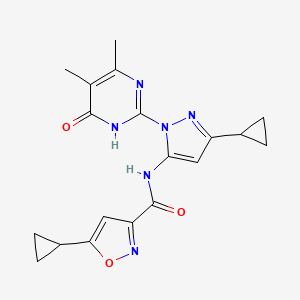
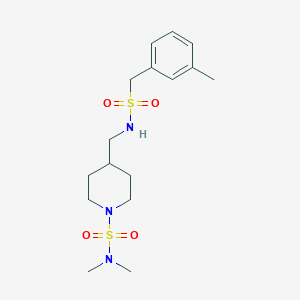
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2490877.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2490879.png)
![N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)
![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)
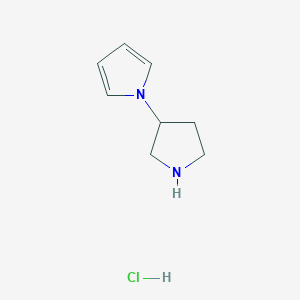
![[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2490885.png)